Antimalarial Activity: 3-(Piperidin-4-yl)-1H-indole Scaffold Retains Potency While Avoiding Chloroquine Cross-Resistance
In a head-to-head SAR study, the 3-(piperidin-4-yl)-1H-indole derivative 10d demonstrated antimalarial activity against both drug-sensitive (3D7) and drug-resistant (Dd2) Plasmodium falciparum strains with EC50 values of ~3 μM, showing no cross-resistance with the standard comparator chloroquine [1]. This is in stark contrast to N-piperidinyl modified analogs, which exhibited complete loss of activity, confirming the scaffold's unique tolerance profile [1].
| Evidence Dimension | In vitro antimalarial activity and resistance profile |
|---|---|
| Target Compound Data | EC50 ~3 μM against both drug-sensitive (3D7) and drug-resistant (Dd2) P. falciparum strains |
| Comparator Or Baseline | Chloroquine (shows high-level resistance in Dd2 strain); N-piperidinyl modified analogs (inactive) |
| Quantified Difference | No cross-resistance observed; N-modified analogs are inactive (EC50 > threshold) |
| Conditions | In vitro whole-cell assay against Plasmodium falciparum blood-stage parasites |
Why This Matters
For malaria research, this identifies a novel chemotype independent of 4-aminoquinoline resistance mechanisms, offering a distinct starting point for drug development where chloroquine and its analogs have failed.
- [1] Santos, S. A., et al. (2015). Exploring the 3-piperidin-4-yl-1H-indole scaffold as a novel antimalarial chemotype. European Journal of Medicinal Chemistry, 102, 320–333. View Source
